N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a thiazole-derived compound characterized by a 4-chlorophenyl-substituted thiazole core linked to a 4-morpholinesulfonylbenzamide group. Its synthesis involves nucleophilic addition reactions of hydrazinecarbothioamides followed by cyclization and alkylation steps, as demonstrated in related thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXOXZZZZHLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a wide range of biological systems, indicating the potential for diverse targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects. The specific pathways affected would depend on the compound’s targets and the biological context.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects would depend on the compound’s targets and the biological context.
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, also known by its CAS number 92494-47-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 337.82 g/mol. The compound features a thiazole ring, a morpholine moiety, and a sulfonamide group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O2S |
| Molecular Weight | 337.82 g/mol |
| CAS Number | 92494-47-8 |
| Density | 1.367 g/cm³ |
| Refractive Index | 1.632 |
Anticancer Properties
Research has indicated that this compound exhibits potent anticancer activity against various cancer cell lines. A study conducted by Hassan et al. (2012) demonstrated that this compound effectively induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of bacterial protein synthesis .
Enzyme Inhibition
Additionally, this compound acts as an inhibitor of certain enzymes involved in tumor growth and proliferation. It has been noted for its ability to inhibit specific kinases that play critical roles in cancer cell signaling pathways .
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, including breast and colon cancer, the compound was found to reduce cell viability significantly at concentrations ranging from 10 to 50 µM. The IC50 values were determined to be around 25 µM for breast cancer cells, indicating strong antiproliferative effects .
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Interference with cell cycle progression at the G2/M checkpoint.
- Enzyme Inhibition : Targeting specific kinases involved in tumorigenesis.
Scientific Research Applications
Basic Information
- IUPAC Name : N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 337.82 g/mol
- CAS Number : 92494-47-8
Structure
The compound features a thiazole ring, a morpholine moiety, and a sulfonamide group, contributing to its biological activity.
General Procedure
- Dissolve 4-chlorophenyl thiazole derivative in dry toluene.
- Add morpholine dropwise while stirring.
- Heat the mixture under reflux for several hours.
- Purify the resulting product through crystallization or chromatography.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. In one study, various thiazole derivatives were evaluated against Gram-positive and Gram-negative bacteria and showed significant inhibitory effects, particularly against resistant strains .
Case Study: Antimicrobial Evaluation
A series of synthesized compounds were tested using the turbidimetric method against bacterial species such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 16 | Effective against E. coli |
| Compound B | 8 | Effective against S. aureus |
Anticancer Activity
The compound has shown potential as an anticancer agent, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay is commonly used to evaluate cytotoxicity.
Case Study: Anticancer Screening
In vitro studies revealed that this compound exhibited significant cytotoxicity against MCF7 cells, with IC50 values indicating effective dose ranges.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 5.5 | MCF7 |
| Compound D | 3.2 | MCF7 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of this compound with biological targets at the molecular level. Using software like Schrodinger, researchers have analyzed binding affinities and modes of interaction with specific receptors involved in cancer pathways.
Binding Affinity Results
Docking studies indicated high binding affinities for certain targets associated with cancer cell proliferation and survival pathways, suggesting a mechanism for its anticancer activity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs share the thiazole-sulfonamide scaffold but differ in substituents and biological targets. Key comparisons include:
Pharmacological and Physicochemical Properties
- Enzyme Binding : The morpholine sulfonyl group in the target compound likely enhances interactions with enzymes via hydrogen bonding and π-stacking, as seen in COX/LOX inhibitors . In contrast, acetamide analogs (e.g., compound 6a) exhibit weaker binding due to reduced electron-withdrawing effects .
- Lipophilicity : The 4-chlorophenyl group balances hydrophobicity and electronic effects, whereas tert-butyl () or nitro () substituents may skew pharmacokinetics toward higher lipophilicity or reactivity, respectively.
- Tautomerism and Stability : Thiazole-thione tautomerism observed in related compounds (e.g., triazole-thiones ) suggests that the target compound’s stability in biological systems may depend on tautomeric equilibrium, influencing its bioavailability.
Research Findings and Implications
- COX/LOX Inhibition : Thiazole derivatives with sulfonamide groups (e.g., the target compound) are predicted to exhibit stronger COX/LOX inhibition than acetamide analogs (e.g., compound 6a) due to enhanced electron withdrawal and binding affinity .
- Anticancer Potential: Morpholine sulfonylbenzamide derivatives (e.g., ) are explored for kinase inhibition, suggesting the target compound may share similar mechanisms.
- Structural Optimization : Substitution at the thiazole 4-position (e.g., chlorine in the target compound vs. nitro in ) fine-tunes electronic and steric effects, impacting target selectivity .
Preparation Methods
Thiazole Ring Formation
The synthesis begins with the construction of the 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate, typically achieved via the Hantzsch thiazole synthesis . This method involves cyclocondensation of 4-chloroacetophenone with thiourea under acidic conditions (e.g., HCl or H2SO4). The reaction proceeds via the formation of an α-thiocarbamoylketone intermediate, followed by intramolecular cyclization to yield the thiazole ring.
Key reagents and conditions :
Sulfonylation of Benzoic Acid Derivative
The sulfonamide moiety is introduced through sulfonylation of 4-chlorobenzoic acid. This step involves reacting the acid with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form 4-(morpholin-4-ylsulfonyl)benzoic acid.
Reaction equation :
$$
\text{C}7\text{H}5\text{ClO}2 + \text{C}4\text{H}8\text{ClNO}2\text{S} \xrightarrow[\text{Et}3\text{N}]{\text{DCM}} \text{C}{11}\text{H}{12}\text{ClNO}4\text{S} + \text{HCl}
$$
Optimization note : Excess morpholine-4-sulfonyl chloride (1.5 equiv) ensures complete conversion, while maintaining the temperature at 0–5°C minimizes side reactions.
Amide Coupling
The final step involves coupling the sulfonylated benzoic acid with the thiazole-2-amine. Activation of the carboxylic acid to its acyl chloride (using thionyl chloride ) precedes nucleophilic attack by the amine group. Alternatively, coupling agents like HATU or EDCI facilitate amide bond formation in polar aprotic solvents (e.g., DMF).
Representative protocol :
- 4-(Morpholin-4-ylsulfonyl)benzoyl chloride (1.1 equiv)
- 4-(4-Chlorophenyl)-1,3-thiazol-2-amine (1.0 equiv)
- Triethylamine (2.0 equiv) in DMF , stirred at room temperature for 12 hours
Reaction Conditions and Optimization
Temperature and Solvent Effects
Catalysts and Reagents
- Acid catalysts : HCl accelerates thiourea decomposition during thiazole synthesis.
- Coupling agents : HATU improves amidation efficiency (yields >75%) compared to traditional methods.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- NMR : $$ ^1\text{H} $$-NMR confirms thiazole proton signals at δ 7.8–8.2 ppm and morpholine protons at δ 3.6–3.8 ppm.
- Mass spectrometry : ESI-MS ([M+H]$$^+$$ at m/z 464.0) validates molecular weight.
Challenges and Mitigation Strategies
Recent Advances in Synthesis
Recent studies explore flow chemistry to streamline thiazole formation, reducing reaction times by 40%. Additionally, green chemistry approaches employ ionic liquids as solvents, achieving comparable yields (70–75%) with reduced environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Thiazole ring formation : React 4-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethanol .
- Amidation : Couple the thiazole intermediate with 4-morpholinosulfonylbenzoic acid using carbodiimide coupling agents (e.g., EDCI) in DMF or DCM .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), control temperature (reflux for cyclization, room temperature for coupling), and employ inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are employed to confirm the structure and purity of the compound?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 461.05) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What initial biological screenings are recommended to assess the compound's potential therapeutic applications?
- Assays :
- Antimicrobial : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine growth inhibition .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase (AChE) activity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism of action, particularly regarding enzyme inhibition?
- Experimental Design :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., COX-2, AChE) .
- Kinetic studies : Measure Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., COX-2 Arg120Ala) to validate binding interactions .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Approaches :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Solubility adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay protocols (e.g., ATP-based vs. resazurin viability assays) .
Q. What computational methods are utilized to predict the compound's pharmacokinetic properties and toxicity profiles?
- Tools :
- ADMET prediction : SwissADME or pkCSM to estimate logP (e.g., ~3.2), bioavailability (Lipinski’s rule compliance), and hERG inhibition risk .
- Wavefunction analysis : Multiwfn for electron localization function (ELF) maps to assess reactive sites .
- Toxicity profiling : ProTox-II for hepatotoxicity and mutagenicity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
